molecular formula C24H30N2O5 B3337044 Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate CAS No. 51021-85-3

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate

Cat. No.: B3337044
CAS No.: 51021-85-3
M. Wt: 426.5 g/mol
InChI Key: YYSYPZWUKZYOPJ-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is a complex organic compound with the molecular formula C24H30N2O5 and a molecular weight of 426.5054 . This compound is known for its intricate structure, which includes a benzyl group, a methyl group, and a phenylmethoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of benzyl alcohol, 4-methyl-2-pentanone, and phenylmethoxycarbonyl chloride as starting materials. The reaction conditions often require the use of catalysts such as palladium on carbon and bases like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications and industrial processes .

Properties

IUPAC Name

benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-17(2)14-21(23(28)30-15-19-10-6-4-7-11-19)26-22(27)18(3)25-24(29)31-16-20-12-8-5-9-13-20/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSYPZWUKZYOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304057
Record name Benzyl N-[(benzyloxy)carbonyl]alanylleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51021-85-3
Record name NSC164073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl N-[(benzyloxy)carbonyl]alanylleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOBENZYLOXY-L-ALANYL-L-LEUCINE BENZYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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